tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate typically involves the use of tert-Butyloxycarbonyl (Boc) as a protecting group. One common method involves the reaction of tert-Butyloxycarbonyl-protected amino acids with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts such as Sn(Oct)2 and solvents like methanol . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure the compound’s purity and yield .
Chemical Reactions Analysis
tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection, and various catalysts and solvents depending on the desired reaction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used in the synthesis of polymers and other complex molecules due to its reactive functional groups.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and activity. For example, the deprotection of the Boc group using oxalyl chloride results in the formation of active intermediates that can interact with biological targets .
Comparison with Similar Compounds
tert-Butyl (6-oxo-1,6-dihydropyridazin-3-yl)carbamate can be compared with similar compounds such as:
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: This compound has a similar structure but differs in its functional groups and reactivity.
tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate: Another related compound with distinct chemical properties and applications.
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound shares some structural similarities but has unique reactivity and uses.
Properties
Molecular Formula |
C9H13N3O3 |
---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
tert-butyl N-(6-oxo-1H-pyridazin-3-yl)carbamate |
InChI |
InChI=1S/C9H13N3O3/c1-9(2,3)15-8(14)10-6-4-5-7(13)12-11-6/h4-5H,1-3H3,(H,12,13)(H,10,11,14) |
InChI Key |
BCRDXUGOODYMTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NNC(=O)C=C1 |
Origin of Product |
United States |
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